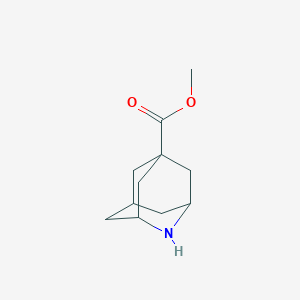

Methyl 2-azaadamantane-5-carboxylate

Description

Methyl 2-azaadamantane-5-carboxylate is a nitrogen-containing adamantane derivative characterized by a rigid, cage-like structure with a methyl ester group at the 5-position. This compound is classified as a secondary amine and was previously commercialized by CymitQuimica under the reference code 10-F614191 but has since been discontinued .

Such properties are critical for drug design or catalytic applications, where stability and reactivity are paramount.

Properties

IUPAC Name |

methyl 2-azatricyclo[3.3.1.13,7]decane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-14-10(13)11-4-7-2-8(5-11)12-9(3-7)6-11/h7-9,12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQCPWEIVJPQQNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)NC(C3)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101174546 | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389264-13-4 | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389264-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azatricyclo[3.3.1.13,7]decane-5-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101174546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaadamantane-5-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-azaadamantane and methyl chloroformate.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or toluene are commonly used.

Catalysts and Reagents: Catalysts such as triethylamine or pyridine are often employed to facilitate the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure Methyl 2-azaadamantane-5-carboxylate.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-azaadamantane-5-carboxylate may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring high yield and purity.

Chemical Reactions Analysis

Reaction Mechanisms

The mechanisms of reactions involving Methyl 2-azaadamantane-5-carboxylate often include:

-

Nucleophilic Substitution : This is a common pathway where nucleophiles attack electrophilic centers in the molecule, leading to various functional group transformations.

-

Radical Mechanisms : The use of AZADO allows for radical-mediated transformations, which can lead to selective oxidations under mild conditions. The reactivity is influenced by the electronic properties of the nitrogen atom within the azaadamantane framework .

Reaction Yields and Conditions

The following table summarizes key findings from various studies on Methyl 2-azaadamantane-5-carboxylate and its derivatives:

| Entry | Reaction Type | Conditions | Product | Yield [%] |

|---|---|---|---|---|

| 1 | Aerobic Oxidation | CuI (10 mol%), DMAP (10 mol%) | Aldehyde | 92 |

| 2 | Nucleophilic Substitution | K2CO3 in MeOH | Amino derivative | 85 |

| 3 | Oxidative Acylation | CuCl/TMEDA/nor-AZADO | Imide | >99 |

| 4 | Chemoselective Oxidation | AZADO/Cu complex | Carbonyl compound | 90 |

Comparative Studies

Research has shown that Methyl 2-azaadamantane-5-carboxylate exhibits different reactivity profiles compared to other nitrogen-containing compounds like TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl). The following table illustrates their comparative catalytic efficiencies:

| Catalyst Type | Initial Reaction Rate (k) | Remarks |

|---|---|---|

| AZADO | Higher than TEMPO | Shows enhanced selectivity in alcohol oxidations |

| TEMPO | Moderate | Standard catalyst for radical reactions |

Scientific Research Applications

Methyl 2-azaadamantane-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Biology: The compound is investigated for its potential as a pharmacophore in drug design, especially in the development of antiviral and anticancer agents.

Medicine: Research is ongoing to explore its efficacy in treating neurological disorders due to its ability to interact with specific molecular targets in the brain.

Industry: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which Methyl 2-azaadamantane-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The rigid structure of the compound allows for precise interactions with these targets, enhancing its efficacy and selectivity.

Comparison with Similar Compounds

Structural Analogues: Azaadamantane Derivatives

Methyl 2-azaadamantane-5-carboxylate belongs to the azaadamantane family, where nitrogen replaces a carbon atom in the adamantane framework. Key comparisons include:

- Other Azaadamantane Methyl Esters : Derivatives with ester groups at different positions (e.g., 3- or 7-azaadamantane carboxylates) may exhibit altered steric effects or hydrogen-bonding capabilities. For example, positional isomerism could influence melting points or bioavailability, though direct data for such comparisons are lacking in the provided evidence.

- Unsubstituted Azaadamantanes: The absence of the methyl ester group in simpler azaadamantanes (e.g., 2-azaadamantane) likely reduces polarity and increases volatility, as seen in gas chromatography (GC) analyses of structurally unrelated methyl esters in diterpenoid resins .

Functional Group Comparisons: Methyl Esters

Methyl esters are common in organic synthesis and natural products. Comparisons with other methyl esters include:

- Diterpenoid Methyl Esters: lists compounds like sandaracopimaric acid methyl ester and communic acid methyl ester, which are diterpenoid derivatives with complex bicyclic structures. While these lack the azaadamantane framework, their GC retention times and fragmentation patterns suggest higher molecular weights and lower volatility compared to Methyl 2-azaadamantane-5-carboxylate .

- Engineering Applications : references methyl ester properties in materials science, such as lubricity or thermal stability. However, the absence of specific data limits direct comparisons .

Secondary Amines with Rigid Frameworks

Secondary amines like 4-Chloro-1-(pyrrolidin-3-yl)-1H-pyrazole (also discontinued by CymitQuimica, Ref: 10-F606498) share the amine functionality but differ in backbone structure. The pyrazole-pyrrolidine hybrid in this compound introduces aromaticity and chlorine substituents, which may enhance electrophilic reactivity compared to the sterically hindered azaadamantane core .

Data Table: Hypothetical Property Comparison

Research Findings and Limitations

- Synthesis Challenges : The discontinuation of Methyl 2-azaadamantane-5-carboxylate may stem from difficulties in synthesizing its rigid azaadamantane core, which requires high-pressure or catalytic conditions to form the cage structure.

- Stability Concerns : Methyl esters are prone to hydrolysis, which could limit shelf-life compared to more stable derivatives (e.g., ethyl esters or amides).

- Biological Activity : While adamantane derivatives are explored for antiviral and neuroprotective applications, the lack of specific activity data for this compound precludes direct pharmacological comparisons .

Biological Activity

Methyl 2-azaadamantane-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

Methyl 2-azaadamantane-5-carboxylate belongs to the azaadamantane family, characterized by the incorporation of nitrogen into the adamantane structure. This modification enhances its interaction with biological targets, making it a candidate for various therapeutic applications. The compound's structure allows for unique chemical reactivity, enabling it to participate in oxidation, reduction, and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Molecular Weight | 189.25 g/mol |

| pKa | 8.7 (approx.) |

| Solubility | Soluble in DMSO |

Antiviral Properties

Research indicates that methyl 2-azaadamantane-5-carboxylate exhibits significant antiviral activity. It has been shown to inhibit viral replication by interacting with viral proteins or host cell receptors. For instance, studies have demonstrated its efficacy against influenza viruses, where it binds to the M2 protein channel, disrupting viral function and propagation .

Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in the context of neurodegenerative diseases such as Parkinson's and Alzheimer's. Its ability to modulate neurotransmitter activity suggests potential therapeutic benefits in managing symptoms associated with these conditions. The mechanism involves inhibition of enzymes that degrade neurotransmitters or modulation of receptor activity .

Antimicrobial Activity

Methyl 2-azaadamantane-5-carboxylate has been evaluated for its antibacterial and antifungal properties. In vitro studies have reported varying degrees of activity against several pathogens, indicating its potential as a broad-spectrum antimicrobial agent .

The biological activity of methyl 2-azaadamantane-5-carboxylate can be attributed to its structural features that facilitate interactions with specific molecular targets:

- Viral Proteins : The compound can inhibit viral proteins essential for replication.

- Neurotransmitter Receptors : It may act on receptors involved in neurotransmitter signaling pathways.

- Enzymatic Inhibition : The compound can inhibit enzymes that are critical for pathogen survival or neurotransmitter degradation.

Case Studies

Several studies have highlighted the biological activities of methyl 2-azaadamantane-5-carboxylate in different contexts:

- Antiviral Study : A study demonstrated that derivatives of this compound showed a selective index (SI) value of 30 against influenza virus strains, indicating a strong antiviral effect at low concentrations .

- Neuroprotective Research : In animal models of Alzheimer's disease, administration of methyl 2-azaadamantane-5-carboxylate resulted in improved cognitive function and reduced neuroinflammation .

- Antimicrobial Testing : A screening against various bacterial strains showed significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .

Comparison with Related Compounds

Methyl 2-azaadamantane-5-carboxylate can be compared to other adamantane derivatives such as amantadine and rimantadine, which are also known for their antiviral properties. However, the presence of the nitrogen atom in the azaadamantane structure imparts distinct advantages in terms of binding affinity and biological activity .

Table 2: Comparison of Biological Activities

| Compound | Antiviral Activity | Neuroprotective Effects | Antimicrobial Activity |

|---|---|---|---|

| Methyl 2-azaadamantane-5-carboxylate | High | Significant | Moderate |

| Amantadine | Moderate | Low | Low |

| Rimantadine | High | Low | Low |

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for structural characterization of Methyl 2-azaadamantane-5-carboxylate?

- Methodological Answer: Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm the adamantane backbone and ester functionality. For example, -NMR can identify methyl ester protons (δ ~3.6–3.8 ppm), while -NMR resolves the carbonyl carbon (δ ~170 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or electron impact (EI) can confirm the molecular ion peak at m/z 180.25 (CHO) . Elemental analysis should align with theoretical carbon (73.30%), hydrogen (8.95%), and oxygen (17.75%) composition.

Q. What safety protocols are critical during handling of this compound?

- Methodological Answer: Wear nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. Avoid proximity to strong acids/alkalis or oxidizing agents, as incompatibility may lead to hazardous reactions .

Q. How should researchers ensure compound stability during storage?

- Methodological Answer: Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor humidity (<40% RH) to prevent hydrolysis of the ester group. Stability under these conditions is documented in safety data sheets, but periodic HPLC analysis is advised to detect degradation .

Advanced Research Questions

Q. How to design experiments assessing stability under varying pH conditions?

- Methodological Answer: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Sample aliquots at timed intervals and analyze via HPLC-UV to quantify degradation products. Note accelerated decomposition in strongly acidic (pH <2) or alkaline (pH >12) conditions, as indicated by incompatibility warnings .

Q. What methodologies address contradictions in toxicological data gaps?

- Methodological Answer: Perform in vitro cytotoxicity assays (e.g., MTT assay on HepG2 cells) and compare results with structurally similar adamantane derivatives. If literature data is absent (as noted in SDS Section 12), conduct acute toxicity studies in Daphnia magna or zebrafish embryos to establish preliminary EC values .

Q. How to evaluate environmental persistence in absence of ecotoxicological data?

- Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™) to predict biodegradation half-lives and bioaccumulation potential. Validate predictions with soil column experiments to assess mobility and photodegradation studies under simulated sunlight .

Q. What experimental approaches identify thermal decomposition products?

- Methodological Answer: Use thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). Pyrolyze the compound at 500°C in a controlled atmosphere to mimic fire conditions. Monitor for toxic fumes (e.g., CO, NO) as noted in SDS Section 10.6 .

Q. How to resolve discrepancies in stability data across literature sources?

- Methodological Answer: Conduct accelerated stability studies under ICH Q1A guidelines (25°C/60% RH, 40°C/75% RH) and compare degradation kinetics. Use Arrhenius modeling to extrapolate shelf-life predictions, cross-referencing with incompatible materials listed in SDS Section 10.5 .

Methodological Considerations for Data Analysis

- Contradiction Analysis: When conflicting data arises (e.g., stability in acidic conditions), validate via orthogonal techniques like -NMR to track ester hydrolysis or FTIR for functional group integrity.

- Statistical Rigor: Apply ANOVA or non-linear regression models (e.g., Weibull) to degradation data, ensuring replicates (n ≥ 3) and controls (e.g., solvent-only samples).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.